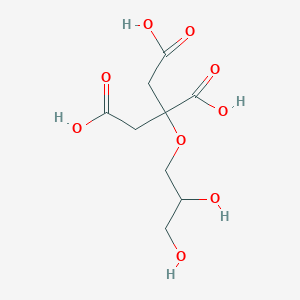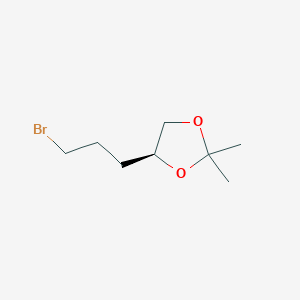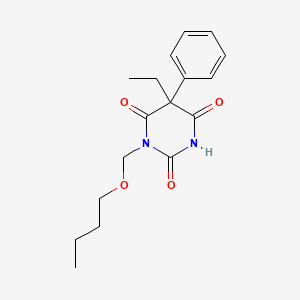
Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid typically involves the reaction of ethyl phenylmalonate with urea in the presence of a base, followed by the introduction of a butoxymethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in anesthesia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Secobarbital: Known for its use in anesthesia and as a short-acting sedative.
Thiopental: Used primarily for induction of anesthesia due to its rapid onset of action.
Uniqueness
1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the butoxymethyl group may influence its solubility, metabolism, and overall efficacy compared to other barbiturates.
Eigenschaften
CAS-Nummer |
50884-84-9 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22) |
InChI-Schlüssel |
SCVDLQPDZIQFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
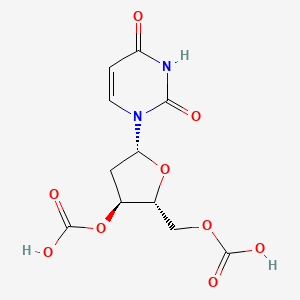
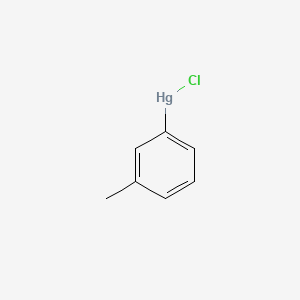

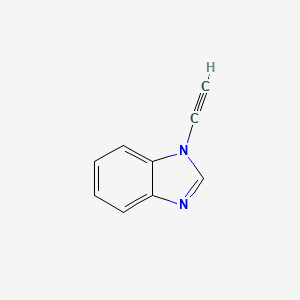
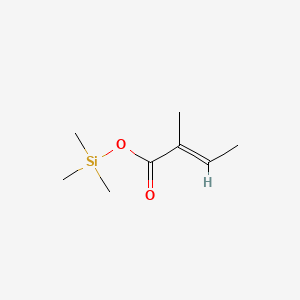
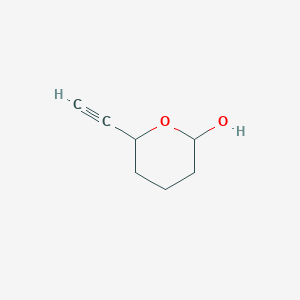
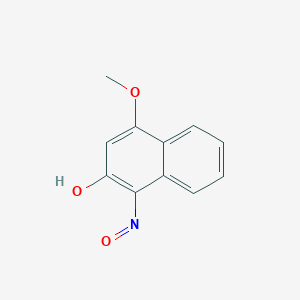
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
